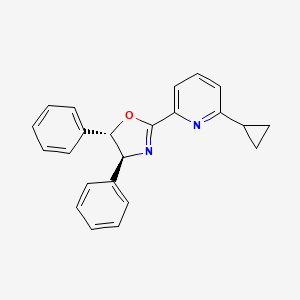

(4S,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13807800

Molecular Formula: C23H20N2O

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H20N2O |

|---|---|

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | (4S,5S)-2-(6-cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C23H20N2O/c1-3-8-17(9-4-1)21-22(18-10-5-2-6-11-18)26-23(25-21)20-13-7-12-19(24-20)16-14-15-16/h1-13,16,21-22H,14-15H2/t21-,22-/m0/s1 |

| Standard InChI Key | GJFIGMWTXXEXPF-VXKWHMMOSA-N |

| Isomeric SMILES | C1CC1C2=NC(=CC=C2)C3=N[C@H]([C@@H](O3)C4=CC=CC=C4)C5=CC=CC=C5 |

| SMILES | C1CC1C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |

| Canonical SMILES | C1CC1C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |

Introduction

The compound (4S,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole belongs to the family of oxazoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, catalysis, and material science due to their unique structural and chemical properties.

Synthesis

The synthesis of this compound typically involves:

-

Formation of the oxazoline ring: This is achieved through cyclization reactions involving an amino alcohol and a carboxylic acid derivative.

-

Introduction of substituents: The functional groups are added to the oxazoline core using regioselective and stereoselective methods.

Reaction Scheme

A generalized synthetic pathway includes:

-

Starting with a 2-amino alcohol and a substituted pyridine-carboxylic acid derivative.

-

Cyclization under dehydrating conditions to form the oxazoline ring.

-

Functionalization to introduce the phenyl and cyclopropyl groups.

Structural Characterization

The compound is characterized using advanced spectroscopic techniques:

-

NMR Spectroscopy: Confirms the stereochemistry at the 4S,5S positions and verifies the substitution pattern.

-

Mass Spectrometry (MS): Provides molecular weight confirmation.

-

X-Ray Crystallography: Determines the three-dimensional structure and confirms the stereochemistry.

Key Data

| Technique | Observations |

|---|---|

| 1H NMR | Signals for aromatic protons and cyclopropyl group. |

| 13C NMR | Peaks corresponding to oxazoline carbons and aromatic carbons. |

| IR Spectroscopy | Bands for C=N stretching in oxazoline and aromatic C-H vibrations. |

Biological Activity

Oxazoline derivatives often exhibit biological activities such as antimicrobial, antifungal, or enzymatic inhibition properties. Although specific data for this compound is unavailable in current literature, its structure suggests potential as:

-

A ligand for metal complexes in catalysis.

-

A pharmacophore for targeting enzymes or receptors.

Hypothetical Applications

Given its structural features:

-

The cyclopropyl group may enhance lipophilicity and metabolic stability.

-

The pyridine moiety could interact with biological targets via hydrogen bonding or π-stacking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume